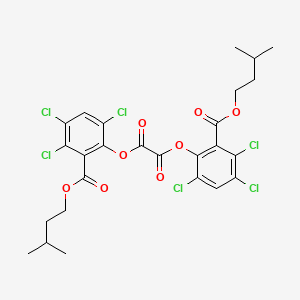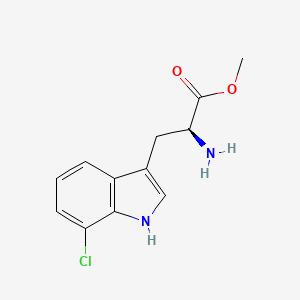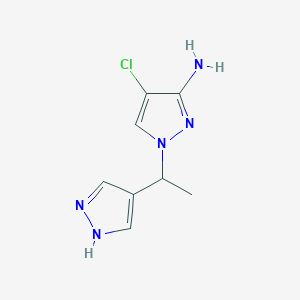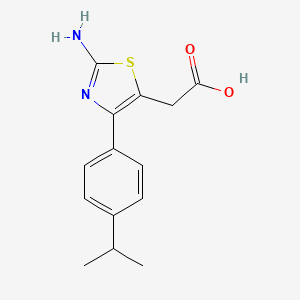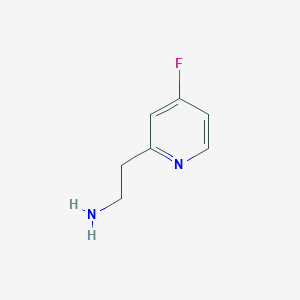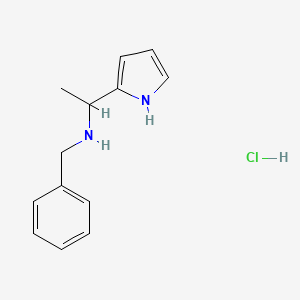
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C13H17ClN2 and a molecular weight of 236.74 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrole ring through an ethanamine linkage, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves the reaction of benzyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of N-methyl-1-(1H-pyrrol-2-yl)ethanamine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
- N-benzyl-N-methyl-2-(2-pyrazinyl)ethanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of a pyrrole ring and a benzyl group. These structural elements confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17ClN2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H |
Clave InChI |
OFYZGYOHERXNOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




